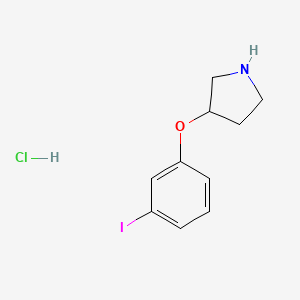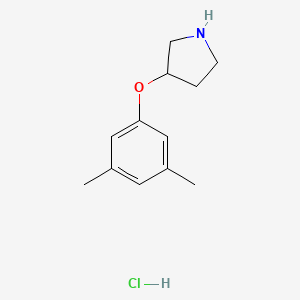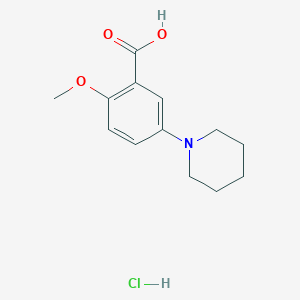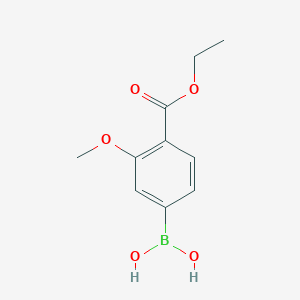
N-Hydroxy-4-(2-trifluoromethoxyphenyl)-pyridine-2-carboxamidine
Overview
Description
“N-Hydroxy-4-(2-trifluoromethoxyphenyl)-pyridine-2-carboxamidine” is a chemical compound with the molecular formula C13H10F3N3O2 and a molecular weight of 297.23 g/mol .
Physical And Chemical Properties Analysis
The molecular formula of “N-Hydroxy-4-(2-trifluoromethoxyphenyl)-pyridine-2-carboxamidine” is C13H10F3N3O2, and it has a molecular weight of 297.23 g/mol .Scientific Research Applications
Chemical Modification for Enhanced Properties
- Modification of Pyridine Moieties : The methylation at specific positions of the pyridine moiety in related compounds has been explored to optimize biological properties, such as analgesic effects. This chemical strategy could potentially be applied to N-Hydroxy-4-(2-trifluoromethoxyphenyl)-pyridine-2-carboxamidine to tailor its biological activity or physicochemical properties (Ukrainets et al., 2015).
Hypoxia-Inducible Factor Inhibitors
- Novel Inhibitors Discovery : Compounds with the 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide structure have been identified as potent inhibitors of hypoxia-inducible factor prolyl hydroxylases, stimulating erythropoiesis. These findings suggest that structural analogs, including potentially N-Hydroxy-4-(2-trifluoromethoxyphenyl)-pyridine-2-carboxamidine, could be explored for their efficacy in treating anemia or regulating hypoxia-related pathways (Debenham et al., 2016).
Antidepressant and Nootropic Agents
- Schiff’s Bases and Azetidinones Derivatives : Research on Schiff’s bases and 2-azetidinones derivatives of pyridine carboxamides has shown potential antidepressant and nootropic activities. This underscores the potential of N-Hydroxy-4-(2-trifluoromethoxyphenyl)-pyridine-2-carboxamidine and its derivatives in central nervous system (CNS) applications, suggesting a pathway for developing new therapeutic agents (Thomas et al., 2016).
Anticancer Activity
- Impact on Cell Viability and Apoptosis : Studies on related pyrrolidine-2-carboxamide derivatives have demonstrated their ability to inhibit cell viability and induce apoptosis in cancerous cell lines, such as hepatocellular carcinoma cells. This indicates a promising avenue for N-Hydroxy-4-(2-trifluoromethoxyphenyl)-pyridine-2-carboxamidine in cancer research, particularly in the development of novel anticancer agents (Ramezani et al., 2017).
properties
IUPAC Name |
N'-hydroxy-4-[2-(trifluoromethoxy)phenyl]pyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)21-11-4-2-1-3-9(11)8-5-6-18-10(7-8)12(17)19-20/h1-7,20H,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLHQWVZGLIEDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)C(=NO)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)/C(=N/O)/N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-4-(2-trifluoromethoxyphenyl)-pyridine-2-carboxamidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1451111.png)
![3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1451112.png)

![N-Ethyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide](/img/structure/B1451115.png)
![4-[2-(4-Morpholinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride](/img/structure/B1451119.png)
![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride](/img/structure/B1451120.png)


![2-(1,4-Diazepan-1-yl)benzo[d]thiazole 2,2,2-trifluoroacetate](/img/structure/B1451126.png)

![Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate](/img/structure/B1451129.png)
